molecular formula C9H13N5OS2 B2421936 2-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]-1-hydrazinecarbothioamide CAS No. 477845-62-8

2-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]-1-hydrazinecarbothioamide

Cat. No. B2421936
CAS RN: 477845-62-8
M. Wt: 271.36
InChI Key: XNDXFZTYUSCPIK-WUXMJOGZSA-N
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Description

The compound “2-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]-1-hydrazinecarbothioamide” is a complex organic molecule. It contains a morpholino group, a thiazole ring, a methylidene group, and a hydrazinecarbothioamide group . The methylidene group is a part of the molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. Theoretical calculations such as Density Functional Theory (DFT) can provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals .

Scientific Research Applications

Herbicidal Activity

Synthesis of α-Bromo-Substituted β-Amino Acid Esters

The compound has been involved in a convenient one-pot synthesis of α-bromoacrylic acid esters, followed by their conversion into α-bromo-substituted β-amino acid esters. This synthetic pathway demonstrates its utility in organic chemistry .

Novel Derivatives for Antimicrobial Activity

Novel derivatives based on [(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea have been designed and synthesized. These compounds were evaluated for antimicrobial activity. Further studies could explore their potential as antimicrobial agents .

properties

IUPAC Name

[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5OS2/c10-8(16)13-12-6-7-5-11-9(17-7)14-1-3-15-4-2-14/h5-6H,1-4H2,(H3,10,13,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDXFZTYUSCPIK-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(S2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]-1-hydrazinecarbothioamide

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